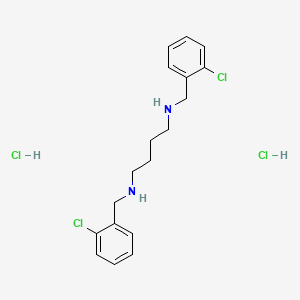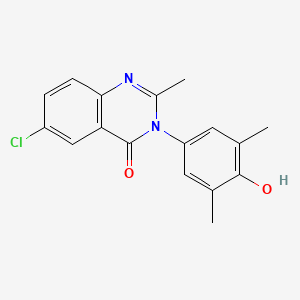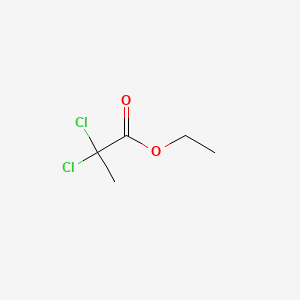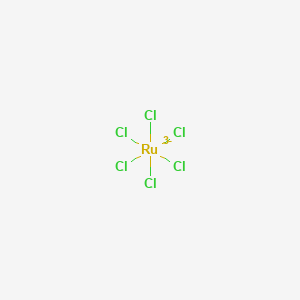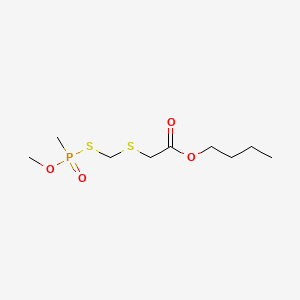
(4-Chloro-cyclohexyl)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-cyclohexyl)-acetic acid methyl ester is an organic compound with a cyclohexane ring substituted with a chlorine atom at the 4-position and an acetic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-cyclohexyl)-acetic acid methyl ester typically involves the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated to introduce a chlorine atom at the 4-position. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Acetic Acid Derivative: The chlorinated cyclohexane is then reacted with acetic acid or its derivatives to form the acetic acid group. This step may involve the use of acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetic acid group with methanol to form the methyl ester. This reaction is typically catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-cyclohexyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(4-Chloro-cyclohexyl)-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-cyclohexyl)-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl-acetic acid methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
(4-Bromo-cyclohexyl)-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
(4-Chloro-cyclohexyl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
(4-Chloro-cyclohexyl)-acetic acid methyl ester is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine atom can enhance the compound’s stability and modify its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H15ClO2 |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorocyclohexyl)acetate |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
Clave InChI |
YIBBBINVQLGREH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCC(CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



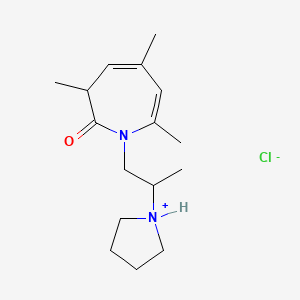
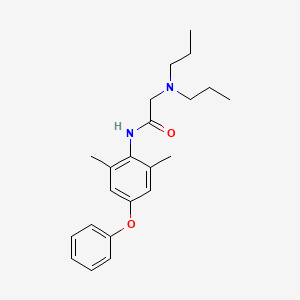
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
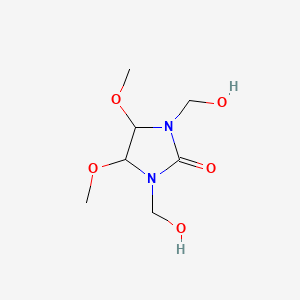

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
